molecular formula C7H6BrNO B1505237 5-Bromo-6-methyl-3-pyridinecarboxaldehyde CAS No. 1174028-20-6

5-Bromo-6-methyl-3-pyridinecarboxaldehyde

Cat. No.: B1505237
CAS No.: 1174028-20-6
M. Wt: 200.03 g/mol
InChI Key: YOKBWADWPYRVJS-UHFFFAOYSA-N
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Description

5-Bromo-6-methyl-3-pyridinecarboxaldehyde is a brominated derivative of pyridinecarboxaldehyde, characterized by the presence of a bromo group at the 5th position and a methyl group at the 6th position on the pyridine ring. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

  • From Pyridine Derivatives: One common synthetic route involves the bromination of 6-methyl-3-pyridinecarboxaldehyde using brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable catalyst.

  • From Pyridine Aldehydes: Another approach is the alkylation of 5-bromo-3-pyridinecarboxaldehyde using methylating agents like methyl iodide under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound is typically synthesized through large-scale bromination reactions, ensuring high purity and yield. The process involves careful control of reaction parameters such as temperature, pressure, and the concentration of reagents to optimize the production efficiency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the aldehyde group to an alcohol, resulting in 5-bromo-6-methyl-3-pyridinecarboxylic acid.

  • Substitution: The bromo group can be substituted with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

  • Substitution: Nucleophiles like sodium azide (NaN₃) or potassium iodide (KI) are used in substitution reactions.

Major Products Formed:

  • Oxidation: 5-Bromo-6-methyl-3-pyridinecarboxylic acid.

  • Reduction: 5-Bromo-6-methyl-3-pyridinecarboxylic alcohol.

  • Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-6-methyl-3-pyridinecarboxaldehyde finds applications in several scientific research areas:

  • Chemistry: It serves as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It is explored for its potential pharmacological properties, including its role in drug discovery and development.

  • Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Bromo-6-methyl-3-pyridinecarboxaldehyde exerts its effects depends on its specific application. For instance, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate interaction. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

  • 6-Methoxy-3-pyridinecarboxaldehyde: Similar structure but with a methoxy group instead of a bromo group.

  • 5-Bromo-2-methoxypyridine: A pyridine derivative with a bromo group at the 5th position and a methoxy group at the 2nd position.

Uniqueness: 5-Bromo-6-methyl-3-pyridinecarboxaldehyde is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of both bromo and methyl groups on the pyridine ring provides distinct chemical properties compared to other pyridine derivatives.

Properties

IUPAC Name

5-bromo-6-methylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO/c1-5-7(8)2-6(4-10)3-9-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKBWADWPYRVJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40704398
Record name 5-Bromo-6-methylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40704398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174028-20-6
Record name 5-Bromo-6-methylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40704398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of methyl 5-bromo-6-chloro-3-pyridinecarboxylate (400 mg, 1.597 mmol), tetrakis(triphenylphosphine)palladium (0) (185 mg, 0.160 mmol), and K2CO3 (331 mg, 2.395 mmol) in dioxane (5 ml), trimethylboroxin (0.446 ml, 3.19 mmol) was added under argon. The reaction mixture was heated at 110° C. for 5 h. The reaction mixture was allowed to cool down, filtered through a pad of silica, and concentrated to give 176 mg of the crude material. Purification by flash chromatography using Flashmaster II, a 5 g spherical silica gel cartridge, and mixtures of hexane and DCM as eluent afforded 76 mg of desired compound and 84 mg of methyl 6-chloro-5-methyl-3-pyridinecarboxylate as by-product.
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
331 mg
Type
reactant
Reaction Step One
Quantity
0.446 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
185 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of (5-bromo-6-methyl-3-pyridinyl)methanol (56 mg, 0.277 mmol) in DCM (2 ml), MnO2 (193 mg, 2.217 mmol) was added. After stirring overnight, an excess of MnO2 (120 mg, 1.386 mmol) was added and then the mixture was stirred for 3 h more. The reaction mixture was filtrated and evaporated to afford 30 mg of title compound pure enough to be used in the next step.
Quantity
56 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
193 mg
Type
catalyst
Reaction Step One
Name
Quantity
120 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a mixture of methyl 5-bromo-6-iodo-3-pyridinecarboxylate (232 mg, 0.679 mmol), tetrakis(triphenylphosphine)palladium (0) (39.2 mg, 0.034 mmol), and K2CO3 (281 mg, 2.036 mmol) in dioxane (5 ml), trimethylboroxin (0.095 ml, 0.679 mmol) was added under N2. The reaction mixture was heated at 110° C. and more tetrakis(triphenylphosphine)palladium (0) was added in several portions until starting material was not detected by HPLC. The reaction mixture was diluted with water and extracted three times with EtOAc. The combined organic phases were washed with brine, dried over anhydrous Na2SO4 and concentrated under reduced pressure. The crude of reaction was purified by flash chromatography using Flashmaster II, a 5 g silica gel cartridge, and mixtures of hexane and EtOAc to afford the title compound (75 mg, 48%) as a yellow solid.
Quantity
232 mg
Type
reactant
Reaction Step One
Name
Quantity
281 mg
Type
reactant
Reaction Step One
Quantity
0.095 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
39.2 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
48%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo-6-methyl-3-pyridinecarboxaldehyde
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Reactant of Route 5
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Reactant of Route 6
5-Bromo-6-methyl-3-pyridinecarboxaldehyde

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